

Reactivity of the bromine atom in 3-Bromo-4-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 3-Bromo-4-nitro-1H-pyrazole

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An In-Depth Technical Guide to the Reactivity of the Bromine Atom in **3-Bromo-4-nitro-1H-pyrazole**

Abstract

3-Bromo-4-nitro-1H-pyrazole is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its value stems from the versatile reactivity of the bromine atom at the C3 position, which is significantly influenced by the electronic properties of the pyrazole ring and the potent electron-withdrawing nitro group at the C4 position. This guide provides an in-depth analysis of the molecule's structural characteristics, the electronic factors governing its reactivity, and a comprehensive exploration of its utility in key chemical transformations. We will delve into the mechanisms and field-proven protocols for Nucleophilic Aromatic Substitution (S_NAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction and Molecular Profile

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2][3] **3-Bromo-4-nitro-1H-pyrazole** (CAS No: 784193-37-9) emerges as a particularly valuable derivative, offering a strategically positioned bromine atom that serves as a versatile handle for molecular elaboration.[4]

Molecular Profile:

- Molecular Formula: $C_3H_2BrN_3O_2$ [4]
- Molecular Weight: 191.97 g/mol [4]
- Structure: The molecule consists of a five-membered pyrazole ring substituted with a bromine atom at the C3 position and a nitro group at the C4 position.

The key to its synthetic utility lies in the electronic interplay between the substituents and the aromatic ring. The nitro group, a powerful electron-withdrawing group, significantly acidifies the N-H proton and, more importantly, depletes the electron density of the pyrazole ring. This electronic deficit is most pronounced at the positions ortho and para to the nitro group, which includes the C3 carbon bearing the bromine atom. This activation renders the C3-Br bond highly susceptible to cleavage and replacement through various synthetic methodologies.

Synthesis Overview

While multiple synthetic routes may exist, a common and logical approach to **3-Bromo-4-nitro-1H-pyrazole** involves the direct electrophilic bromination of a 4-nitro-1H-pyrazole precursor. This strategy is analogous to the synthesis of similar substituted heterocycles, such as 3-bromo-4-nitro-1H-indazole, where a nitro-substituted ring is treated with bromine in an acidic medium. [5]

The causality for this approach is straightforward: the pyrazole ring is sufficiently activated for electrophilic aromatic substitution. The pre-installed nitro group directs incoming electrophiles, and although it is a deactivating group, conditions can be optimized to achieve the desired bromination.

Core Reactivity at the C3-Position

The bromine atom at the C3 position is the primary site of reactivity, serving as an excellent leaving group in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr mechanism is a cornerstone of this molecule's reactivity profile. The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate that is crucial for this pathway.^[6]

Mechanistic Causality: The reaction proceeds via a two-step addition-elimination mechanism.^{[7][8]}

- Addition: A nucleophile attacks the electrophilic carbon atom at the C3 position, which is activated by the adjacent nitro group. This attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[6] The negative charge of this complex is delocalized onto the electronegative oxygen atoms of the nitro group, a critical stabilizing factor that lowers the activation energy of this rate-determining step.^{[8][9]}
- Elimination: The aromaticity of the ring is restored in the second step, as the bromide ion is expelled as the leaving group, yielding the final substituted product.

The image you are requesting does not exist or is no longer available.

// Reactants sub [label=<imgur.com 3-Bromo-4-nitro-1H-pyrazole>]; nu [label="Nu⁻"];

The image you are requesting does not exist or is no longer available.

// Intermediate meisenheimer [label=<imgur.com Meisenheimer Complex (Resonance Stabilized)>];

The image you are requesting does not exist or is no longer available.

// Products prod [label=<imgur.com Substituted Product>]; br [label="Br⁻"];

// Arrows sub -> meisenheimer [label="+ Nu⁻\n(Rate-Determining Step)"]; meisenheimer -> prod [label="- Br⁻"]; {rank=same; sub; nu;} {rank=same; prod; br;} } d2243d5f-1707-4229-8730-a841441b0769 Caption: S_NAr mechanism for **3-Bromo-4-nitro-1H-pyrazole**.

Experimental Protocol: General Procedure for S_NAr with an Amine

This protocol is a representative, self-validating system that can be adapted for various nucleophiles.

- **Setup:** To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add **3-Bromo-4-nitro-1H-pyrazole** (1.0 eq).
- **Solvent & Base:** Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is critical to neutralize the HBr formed if an N-H containing nucleophile is used.
- **Nucleophile Addition:** Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to a temperature between 80-120 °C. The optimal temperature must be determined empirically but is chosen to provide sufficient thermal energy to overcome the activation barrier of the addition step.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for functionalizing aryl halides, and **3-Bromo-4-nitro-1H-pyrazole** is an excellent substrate for these transformations.^{[10][11]} These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.^[11]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).^{[12][13]} This reaction is fundamental in drug development for synthesizing biaryl and heteroaryl-aryl structures.^[12]

Causality of Component Selection:

- **Catalyst:** A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used.^{[13][14]}
- **Ligand:** Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.^[15]
- **Base:** A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step.^{[15][16]}

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ox_add [pos="c1,0.5!c2,0.5!"]; trans [pos="c2,0.5!c3,0.5!"]; red_elim [pos="c3,0.5!pd0,0.5!"];

// Positioning {rank=same; product} } a7338e55-3213-44f3-80b6-71d64380967a Caption:
Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

Entry	Catalyst (mol%)	Ligand (mol%)	Base (eq)	Solvent	Temp (°C)	Yield (%)	Reference
1	PdCl ₂ (PPh ₃) ₂ (5)	-	Na ₂ CO ₃ (2)	Dioxane	110	Variable	[12]
2	XPhosPd G2 (5)	XPhos (5)	K ₃ PO ₄ (2)	Dioxane/H ₂ O	100	Good	[17][18]
3	Pd(OAc) ₂ (2.5)	PPh ₃ (10)	K ₃ PO ₄ (2)	Dioxane/H ₂ O	100	61-86	[15]

| 4 | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene | 120 (MW) | Good |[19] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[12][18]

- Setup: In a microwave reaction vial, combine **3-Bromo-4-nitro-1H-pyrazole** (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium precatalyst (e.g., XPhosPdG2, 5 mol%), and a ligand (e.g., XPhos, 5 mol%).
- Reagents: Add the base (e.g., K₃PO₄, 2.0 eq) and a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).
- Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes). Microwave heating is chosen for its ability to rapidly and uniformly heat the reaction, often leading to shorter reaction times and improved yields.
- Workup & Purification: After cooling, follow the standard aqueous workup and purification procedures as described in the SNAr protocol.

B. Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes via the reaction of an aryl halide with a terminal alkyne.^[20] This reaction is invaluable for creating rigid molecular linkers and accessing precursors for further transformations.

Causality of Component Selection:

- **Catalyst System:** The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.^{[20][21]} The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.
- **Base:** An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.^[20]
- **Copper-Free Variants:** Modern protocols often use bulky phosphine ligands that allow the reaction to proceed without a copper co-catalyst, which can be advantageous for avoiding the formation of diyne side products.^{[22][23]}

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// Copper Co-catalyst Cycle Nodes cu_acetylide [label="Cu-C≡CR"]; alkyne [label="R-C≡CH +  
Base"]; cu_salt [label="CuI"];
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// Positioning {rank=same; product} {rank=same; alkyne; cu_salt} } 027f300c-b261-4c17-a128-48b8969b828a Caption: Catalytic cycles for the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling[21]

- Setup: To a degassed solution of **3-Bromo-4-nitro-1H-pyrazole** (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%). The system must be kept under an inert atmosphere (e.g., Argon or Nitrogen) because the Pd(0) catalyst is oxygen-sensitive.
- Reagents: Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 2.5 eq).
- Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The choice of a mild temperature is often possible due to the efficiency of the dual catalytic system.
- Monitoring, Workup, & Purification: Follow standard procedures as outlined in previous protocols.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[24][25][26]

Causality of Component Selection:

- Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or biaryl phosphines like RuPhos).[24][27] The ligand's steric bulk is crucial for promoting the final C-N reductive elimination step, which is often the most challenging step in the catalytic cycle.[27]
- Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used for its ability to deprotonate the amine coupling partner without competing as a nucleophile.[25] Other bases like K₃PO₄ or Cs₂CO₃ may be used for more sensitive substrates.[25]


```
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[label="\n(Reductive Elimination)"]; amido_complex -> product [style=dashed,
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// Positioning {rank=same; product; amine} } 8291f09c-29d9-43c2-a400-f9260c67f7c2 Caption:
Generalized catalytic cycle for Buchwald-Hartwig amination.
```

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[\[19\]](#)

- Setup: In an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the appropriate phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
- Reagents: Add a solution of **3-Bromo-4-nitro-1H-pyrazole** (1.0 eq) and the amine (1.2 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The rigorous exclusion of air and moisture is paramount for this reaction's success, as both can deactivate the catalyst.
- Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.
- Monitoring, Workup, & Purification: Follow standard procedures as outlined in previous protocols.

Conclusion

3-Bromo-4-nitro-1H-pyrazole is a potent and versatile chemical intermediate. The reactivity of its C3-bromine atom is precisely controlled by the electronic influence of the pyrazole ring and the C4-nitro group. This activation allows for efficient functionalization through both Nucleophilic Aromatic Substitution and a host of palladium-catalyzed cross-coupling reactions. The ability to readily form new C-C, C-N, and C-alkynyl bonds makes this compound an invaluable tool for medicinal chemists and materials scientists in the rapid generation of diverse molecular architectures for the development of novel pharmaceuticals and advanced materials.

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